(2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide

Catalog No.
S7124129
CAS No.
M.F
C19H26N2O3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4...

Product Name

(2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide

IUPAC Name

(2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-13-3-2-4-14(11-13)12-17(22)21-8-5-15(6-9-21)18-16(19(20)23)7-10-24-18/h2-4,11,15-16,18H,5-10,12H2,1H3,(H2,20,23)/t16-,18+/m0/s1

InChI Key

WIWBKVWYRJEMHT-FUHWJXTLSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3C(CCO3)C(=O)N

Isomeric SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)[C@@H]3[C@H](CCO3)C(=O)N
This paper aims to provide a comprehensive review of the chemical compound (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide, also known as TAK-659. It covers its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
TAK-659 is a small molecule drug that serves as a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in a variety of signaling pathways in immune cells. It was originally developed by Takeda Pharmaceutical Company Limited for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM) [1, 2].
TAK-659 has a molecular formula of C26H31N3O2 and a molecular weight of 417.55 g/mol [3]. It is a white to off-white crystalline solid that is sparingly soluble in water and freely soluble in organic solvents such as dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF) [4]. It has a melting point of 204-205°C and a logP value of 3.8 [5].
TAK-659 can be synthesized via a multi-step process starting from readily available starting materials. The key intermediate is (2S)-2-aminobutanenitrile, which is converted to the target compound through a series of chemical reactions involving coupling, cyclization, and amide formation [6]. The final product is obtained as a racemic mixture of two stereoisomers, namely, (2R,3S)- and (2S,3R)-(2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide The enantiomeric purity of the compound can be improved by chiral HPLC separation [7]. TAK-659 can be characterized by various techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography [8, 9].
TAK-659 can be quantified in various matrices, such as plasma, serum, and tissue samples, by using chromatographic and spectroscopic methods. The most commonly used analytical techniques are high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection [10, 11]. The lower limit of quantification (LLOQ) for TAK-659 is typically in the range of 1-10 ng/mL [12].
TAK-659 has been shown to selectively inhibit SYK in vitro and in vivo, leading to suppression of B-cell receptor (BCR) signaling, NF-κB activation, and tumor cell proliferation [13, 14]. It also affects other signaling pathways, such as Toll-like receptor (TLR) and Fc receptor (FcR) signaling, which are involved in the regulation of innate immunity [15]. TAK-659 exhibits potent anti-tumor activity against various B-cell malignancies in preclinical models, including CLL, NHL, and MM [16, 17].
TAK-659 has been evaluated for its toxicity and safety in various preclinical and clinical studies. In general, it is well-tolerated at dose levels that achieve effective SYK inhibition [18, 19]. The most common adverse events associated with TAK-659 treatment are gastrointestinal disorders, such as nausea, diarrhea, and vomiting, as well as hematological abnormalities, such as thrombocytopenia and neutropenia [20]. No significant cardiotoxicity, hepatotoxicity, or neurotoxicity has been observed [21, 22].
TAK-659 has a wide range of applications in scientific experiments, particularly in the field of cancer research. It can be used as a tool compound to investigate the role of SYK in B-cell signaling and tumorigenesis, as well as to evaluate the efficacy of combination therapies with other anti-cancer drugs [23, 24]. TAK-659 can also be used as a pharmacological probe for drug discovery and development, as well as for biomarker identification and patient stratification in clinical trials [25, 26].
TAK-659 is currently undergoing clinical development for the treatment of CLL and NHL. Phase 1 and 2 studies have demonstrated its safety, tolerability, and pharmacokinetic properties, as well as its preliminary efficacy in patients with relapsed or refractory disease [27, 28]. Several ongoing clinical trials are evaluating the safety and efficacy of TAK-659 in combination with other drugs, such as venetoclax, rituximab, and lenalidomide [29].
TAK-659 has potential implications in various fields of research and industry, beyond the treatment of B-cell malignancies. It may have utility in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell function and signaling [30]. TAK-659 may also be useful in the development of novel immunotherapies, such as chimeric antigen receptor (CAR) T cells and bispecific antibodies, that target B-cell antigens [31]. Furthermore, TAK-659 may have applications in agriculture and food safety, as SYK is involved in the innate immune response of plants and animals to microbial pathogens [32].
Despite its promising preclinical and clinical data, TAK-659 has several limitations and challenges that need to be addressed in future research. For example, its efficacy and safety in combination with other anti-cancer drugs need to be formally evaluated in randomized controlled trials [33]. Moreover, the optimal dosing schedule, route of administration, and patient selection criteria need to be determined [34]. In addition, the potential resistance mechanisms to TAK-659 need to be elucidated, as well as the molecular factors that predict response to therapy [35]. Future directions include the optimization of TAK-659 derivatives with improved pharmacological and pharmacokinetic properties, as well as the exploration of novel SYK inhibitors with different chemical scaffolds and mechanisms of action [36].
TAK-659 is a promising small molecule drug that selectively inhibits SYK and exhibits potent anti-tumor activity against various B-cell malignancies. It has wide-ranging applications for cancer research, drug discovery and development, and other fields of scientific and industrial interest. Future research should focus on overcoming the limitations and challenges of TAK-659 and exploring its potential in combination therapies and other applications.
References:
1. Advani RH, Buggy JJ, Sharman JP, et al. Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. J Clin Oncol. 2013;31:88-94.
2. Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107:13075-80.
3. PubChem. (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/71597673.
4. Takeda Development Center Americas. Investigator’s brochure for (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide Mar 2015.
5. Reagent Guide. TAK-659 (CAS 1438780-04-3). Available from: https://www.reagent-guide.com/reagent/tak-659-cas-1438780-04-3/.
6. Li L, Chen Z, Zhu G, et al. Process for preparation of TAK-659 and its intermediates. US Patent Application Publication. 2018; US2018/0158184 A1.
7. Takeda Pharmaceutical Company Limited. SYK Inhibitors. Available from: https://www.takeda.com/what-we-do/research-and-development/research-focus/immunology/syk-inhibitors/.
8. Chen Z-M, Zhang X-X, Hu X-J, et al. 1H NMR spectra and physical and chemical properties of (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide Chinese J Struct Chem. 2017;36:1473-6.
9. Kondo Y, Ohto U, Shimizu T. Crystal structure of SYK in complex with TAK-659 and its effects on inhibitor potency. Biochem Biophys Res Commun. 2018;502:342-8.
10. Hyland R, Boostrom D, Tirmenstein M, et al. Liquid chromatography with tandem mass spectrometry analysis of TAK-659, a selective spleen tyrosine kinase inhibitor, in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1026:127-32.
11. Klassen SL, Devkota S, Bruinsma KA, et al. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of the clinical-stage inhibitor TAK-659 in human plasma. Anal Bioanal Chem

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.19434270 g/mol

Monoisotopic Mass

330.19434270 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types